molecular formula C6H12ClN B1630087 3-(Chloromethyl)piperidine CAS No. 220510-75-8

3-(Chloromethyl)piperidine

Cat. No.: B1630087
CAS No.: 220510-75-8
M. Wt: 133.62 g/mol
InChI Key: SOXSKUPMQZMWSK-UHFFFAOYSA-N
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Description

3-(Chloromethyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine containing one nitrogen atom The compound this compound is characterized by the presence of a chloromethyl group attached to the third carbon of the piperidine ring

Scientific Research Applications

3-(Chloromethyl)piperidine has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of various organic compounds and intermediates.

    Biology: The compound is used in the development of biologically active molecules and as a precursor for the synthesis of bioactive compounds.

    Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical agents with therapeutic properties.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

While the mechanism of action of Piperine, a piperidine derivative, is still not totally clear , it has received attention in pharmaceutical synthesis and biochemical degradation because of its conformational activity .

Safety and Hazards

3-(Chloromethyl)piperidine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Muta. 2 - Skin Corr. 1B according to the safety data sheet . It is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds a light on the most recent studies proving the importance of piperidine nucleus in the field of drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)piperidine typically involves the chloromethylation of piperidine. One common method is the reaction of piperidine with formaldehyde and hydrochloric acid, which results in the formation of this compound. The reaction is usually carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods: In industrial settings, this compound can be produced by reacting piperidine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. This method allows for the efficient production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)piperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be readily displaced by nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Formation of azides, thiocyanates, or amines.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of methyl derivatives or other reduced forms.

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but without the chloromethyl group.

    N-Methylpiperidine: A derivative with a methyl group attached to the nitrogen atom.

    3-Methylpiperidine: A compound with a methyl group attached to the third carbon instead of a chloromethyl group.

Uniqueness: 3-(Chloromethyl)piperidine is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(chloromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClN/c7-4-6-2-1-3-8-5-6/h6,8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXSKUPMQZMWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625734
Record name 3-(Chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220510-75-8
Record name 3-(Chloromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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